3-Chloro-benzimidic acid ethyl ester

概要

説明

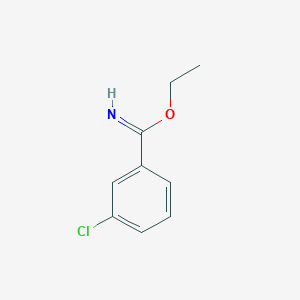

3-Chloro-benzimidic acid ethyl ester: is an organic compound with the molecular formula C9H10ClNO It is a derivative of benzimidic acid, where the hydrogen atom on the nitrogen is replaced by an ethyl ester group, and a chlorine atom is substituted at the third position of the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-benzimidic acid ethyl ester typically involves the reaction of 3-chlorobenzonitrile with ethanol in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate imidate, which is then hydrolyzed to yield the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

化学反応の分析

Types of Reactions: 3-Chloro-benzimidic acid ethyl ester can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation: The compound can be oxidized to form benzimidazole derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic substitution: Various substituted benzimidic acid esters.

Hydrolysis: 3-Chloro-benzimidic acid.

Oxidation: Benzimidazole derivatives.

科学的研究の応用

Chemistry: 3-Chloro-benzimidic acid ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets, such as enzymes and receptors.

Medicine: this compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and pharmaceuticals.

作用機序

The mechanism of action of 3-Chloro-benzimidic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in determining the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects.

類似化合物との比較

3-Chloro-benzimidazole: Lacks the ester group but retains the chlorine substitution.

Benzimidic acid ethyl ester: Lacks the chlorine substitution but retains the ester group.

3-Chloro-benzonitrile: Lacks the ester group and the imidic acid moiety but retains the chlorine substitution.

Uniqueness: 3-Chloro-benzimidic acid ethyl ester is unique due to the presence of both the chlorine atom and the ester group, which confer distinct chemical and biological properties

生物活性

3-Chloro-benzimidic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H10ClN2O2

- CAS Number : 65868-37-3

The presence of the chloro group and the benzimidic acid moiety contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. It has been shown to selectively inhibit various targets that play crucial roles in cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of enzymes involved in cell proliferation, such as thymidylate synthase, which is essential for DNA synthesis and repair. This inhibition disrupts the folate pathway, leading to antiproliferative effects.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to engage in receptor binding studies, providing insights into its potential therapeutic applications.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes some key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Inhibition of thymidylate synthase |

| MCF-7 (Breast Cancer) | 12.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.5 | Cell cycle arrest |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Additionally, studies have demonstrated antimicrobial properties against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, which is critical for addressing antibiotic resistance.

Case Studies

-

Inhibition of Tumor Growth

A study conducted on mice bearing xenograft tumors revealed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis in tumor tissues. -

Antimicrobial Efficacy

In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL. This suggests potential applications in treating bacterial infections.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Chloro-benzimidic acid ethyl ester, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves esterification of 3-chloro-benzimidic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key optimization parameters include:

- Temperature control : Maintain 60–80°C to accelerate esterification while minimizing side reactions.

- Solvent selection : Use anhydrous ethanol to shift equilibrium toward ester formation.

- Catalyst loading : Optimize acid catalyst concentration (e.g., 0.1–1 M H₂SO₄) to balance reaction rate and byproduct formation.

Purification is achieved via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity using TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the ethyl ester triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~4.2 ppm, CH₂). The aromatic protons (3-chloro-substituted) appear as a multiplet (δ 7.2–8.0 ppm).

- ¹³C NMR : Confirm the ester carbonyl signal at δ ~168 ppm and the chloro-substituted aromatic carbons.

- IR Spectroscopy : Identify ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric stretching (~1240 cm⁻¹).

- GC-MS : Verify molecular ion peaks (e.g., [M]⁺ at m/z 199) and fragmentation patterns .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure compound stability and researcher safety?

Methodological Answer:

- Storage : Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation.

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential irritancy.

- Waste disposal : Collect in halogenated waste containers and incinerate via certified facilities .

Advanced Questions

Q. How does the electronic effect of the chloro substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The chloro group at the 3-position is electron-withdrawing, activating the ester carbonyl toward nucleophilic attack (e.g., by amines or alcohols). This effect can be quantified using Hammett σ constants (σ_meta for Cl = +0.37), which predict enhanced electrophilicity. For example:

- Aminolysis : The chloro group increases the electrophilicity of the carbonyl, accelerating amide formation.

- Transesterification : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the transition state .

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).

- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify potency discrepancies.

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and account for variability in experimental conditions .

Q. How can computational chemistry tools (e.g., DFT calculations) predict the regioselectivity of reactions involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic (carbonyl carbon) and nucleophilic (chloro-substituted aromatic) sites.

- Transition state modeling : Simulate reaction pathways (e.g., ester hydrolysis) to compare activation energies for different mechanisms.

- Solvent effects : Use implicit solvent models (e.g., PCM) to predict how polarity influences regioselectivity .

特性

IUPAC Name |

ethyl 3-chlorobenzenecarboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYSSPVJNQBDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456143 | |

| Record name | Ethyl 3-chlorobenzene-1-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-64-5 | |

| Record name | Ethyl 3-chlorobenzene-1-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。